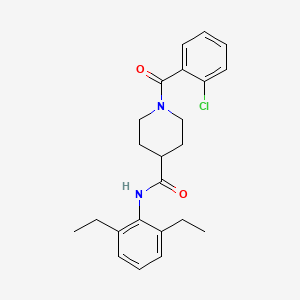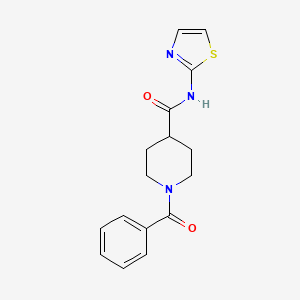![molecular formula C17H16ClN3O2S B4708705 4-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4708705.png)
4-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide
Übersicht
Beschreibung
4-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a sulfonamide derivative and belongs to the class of pyrazole-based compounds.
Wirkmechanismus
The mechanism of action of 4-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide involves its ability to bind to and inhibit the activity of certain enzymes. For example, the sulfonamide group in this compound can bind to the zinc ion in the active site of carbonic anhydrase, thereby inhibiting its activity. Similarly, the pyrazole ring in this compound can interact with the active site of aldose reductase, leading to its inhibition.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects depending on the target enzyme. For example, inhibition of carbonic anhydrase can lead to a decrease in intraocular pressure, which is beneficial in the treatment of glaucoma. Inhibition of aldose reductase can prevent the accumulation of sorbitol, which is implicated in the pathogenesis of diabetic complications. This compound has also been shown to exhibit anti-inflammatory and anti-tumor effects in various cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide in lab experiments is its potent inhibitory activity against certain enzymes. This makes it a useful tool for studying the biochemical and physiological effects of these enzymes. However, one of the limitations of using this compound is its potential toxicity and side effects, which can affect the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide. One of the most promising directions is the development of this compound as a potential drug candidate for the treatment of various diseases such as glaucoma, diabetes, and cancer. Further studies are needed to optimize the pharmacokinetic and pharmacodynamic properties of this compound. Another future direction is the synthesis of analogs of this compound with improved potency and selectivity against target enzymes. Finally, the use of this compound in combination with other drugs or therapies for synergistic effects should also be explored.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide has potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent inhibitory activity against certain enzymes such as carbonic anhydrase and aldose reductase, which are involved in various diseases such as glaucoma, diabetes, and cancer. This compound has also been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties.
Eigenschaften
IUPAC Name |
4-chloro-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-13-4-2-3-5-14(13)12-21-11-10-17(19-21)20-24(22,23)16-8-6-15(18)7-9-16/h2-11H,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTPSYUDMGNRBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-pyridinylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4708628.png)
![2-{[4-(aminosulfonyl)-2,6-dichlorophenyl]amino}-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4708632.png)
![5-[(2-methoxy-1-naphthyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4708634.png)

![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4708646.png)
![N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}benzenesulfonamide](/img/structure/B4708652.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B4708659.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4708668.png)
![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(4-propylphenyl)quinoline](/img/structure/B4708675.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(pentafluorophenyl)-3-piperidinecarboxamide](/img/structure/B4708680.png)
![N-(3-methoxyphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4708697.png)

![methyl 4-[({[1-(2,5-dimethylphenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4708721.png)
![2-[(4-methylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4708727.png)